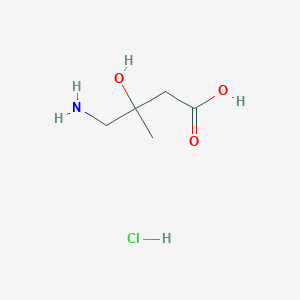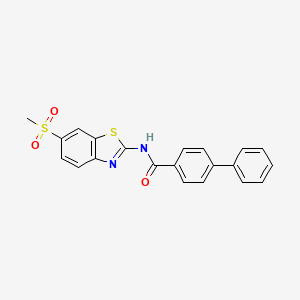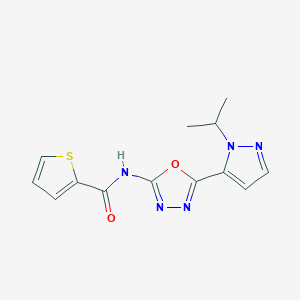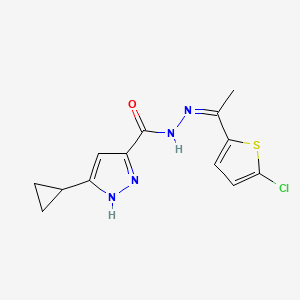
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as phenylacetates. It has a molecular formula of C10H11FO3 and a molecular weight of 198.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” consists of a methyl ester group (COOCH3) attached to a phenyl ring, which is further substituted with a fluoro (F) atom and a methoxy (OCH3) group .Physical And Chemical Properties Analysis
“Methyl 2-(2-fluoro-4-methoxyphenyl)acetate” has a molecular weight of 198.19 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, focusing on six unique fields:
Pharmaceuticals and Drug Development
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both fluoro and methoxy groups, makes it a versatile building block for creating molecules with potential therapeutic properties. Researchers have explored its use in developing drugs for treating conditions such as inflammation, cancer, and infectious diseases .
Agricultural Chemicals
This compound has shown promise in the development of herbicides and pesticides. Its chemical properties allow it to act as an effective agent against a variety of pests and weeds. Studies have demonstrated its potential in enhancing crop protection and yield by targeting specific biochemical pathways in plants .
Material Science
In material science, Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is used as a precursor for synthesizing advanced polymers and resins. These materials are employed in creating high-performance coatings, adhesives, and composites. The compound’s stability and reactivity make it suitable for producing materials with enhanced mechanical and thermal properties .
Organic Synthesis
The compound is widely used in organic synthesis as a reagent for constructing complex organic molecules. Its functional groups facilitate various chemical reactions, including esterification, alkylation, and acylation. This versatility makes it a valuable tool for chemists working on synthesizing new compounds for research and industrial applications .
Biological Research
In biological research, Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is utilized in studying enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into the mechanisms of enzyme function and regulation. This information is crucial for developing new therapeutic strategies and understanding disease processes .
Environmental Science
The compound is also investigated for its potential applications in environmental science. Researchers are exploring its use in the degradation of pollutants and the development of environmentally friendly chemical processes. Its ability to participate in various chemical reactions makes it a candidate for creating sustainable solutions for environmental remediation .
Propriétés
IUPAC Name |
methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKUWANKCCMBRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride](/img/structure/B2365764.png)
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)






![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
